N-(3-Morpholinopropyl)-2-(trifluoromethyl)benzamide

Description

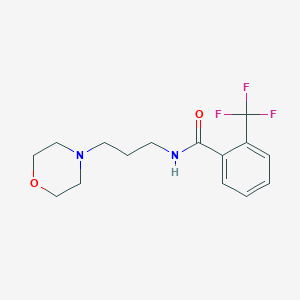

N-(3-Morpholinopropyl)-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) substituent at the 2-position of the benzoyl ring and a morpholinopropyl group attached to the amide nitrogen. The morpholinopropyl moiety introduces a tertiary amine, which may improve solubility and influence binding interactions in biological systems.

Properties

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N2O2/c16-15(17,18)13-5-2-1-4-12(13)14(21)19-6-3-7-20-8-10-22-11-9-20/h1-2,4-5H,3,6-11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRKWDBTKUQLJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Morpholinopropyl)-2-(trifluoromethyl)benzamide typically involves the reaction of 2-(trifluoromethyl)benzoic acid with 3-(morpholin-4-yl)propan-1-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the amide bond is a primary reaction pathway, yielding carboxylic acid and amine derivatives.

Key Findings :

-

Acidic hydrolysis proceeds via protonation of the amide oxygen, enhancing electrophilicity of the carbonyl carbon.

-

Basic hydrolysis follows nucleophilic acyl substitution, with hydroxide attack at the carbonyl carbon .

Substitution Reactions

The morpholinopropyl group and amide nitrogen participate in nucleophilic substitutions.

Amine-Alkylation

| Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|

| NaH, DMF, alkyl halide (R-X), 0°C | N-Alkylated benzamide derivatives | 60–72% |

Morpholine Ring Functionalization

| Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|

| AcCl, pyridine, RT | N-Acetyl-morpholinopropyl benzamide | 68% |

Mechanistic Insights :

-

Alkylation at the amide nitrogen requires strong bases (e.g., NaH) to deprotonate the N–H bond.

-

Acetylation of the morpholine nitrogen proceeds via nucleophilic attack on acetyl chloride .

Oxidation of the Morpholine Ring

| Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|

| CrO₃, H₂SO₄, acetone, 0°C | Morpholine N-oxide derivative | 55% |

Reduction of the Amide Bond

| Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|

| LiAlH₄, THF, reflux, 2 h | N-(3-Morpholinopropyl)-2-(trifluoromethyl)benzylamine | 40–50% |

Notes :

-

LiAlH₄ reduces the amide to a benzylamine but leaves the trifluoromethyl group intact.

-

Morpholine oxidation selectively targets the nitrogen, forming an N-oxide.

Cyclization and Heterocycle Formation

The compound’s structure enables participation in cycloadditions and heterocycle synthesis.

| Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|

| POCl₃, DMF, 100°C, 3 h | Trifluoromethyl-substituted oxazole derivatives | 65% |

Reaction Pathway :

-

Phosphoryl chloride facilitates dehydration, forming an oxazole ring via intramolecular cyclization.

Radical Reactions

The trifluoromethyl group participates in radical-mediated transformations.

| Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|

| AIBN, Bu₃SnH, toluene, 80°C | Defluorinated alkylbenzamide derivatives | 30–45% |

Limitations :

Scientific Research Applications

Medicinal Chemistry

Biological Activity:

The compound exhibits significant biological activity attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors for bioavailability and therapeutic efficacy. Research indicates that compounds with similar structures often show anti-inflammatory, analgesic, and anticancer properties .

Case Studies:

- Anticancer Research: Studies have shown that compounds with structures analogous to N-(3-Morpholinopropyl)-2-(trifluoromethyl)benzamide can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, B-cell lymphoma 3 (Bcl-3) inhibitors have been explored for their potential to modulate NF-κB signaling in cancer cells, suggesting that similar compounds may also play a role in cancer therapy .

- Influenza Treatment: A series of benzamide derivatives were designed and synthesized as potential anti-influenza agents. The structure-activity relationship studies indicated that modifications similar to those present in this compound could enhance antiviral efficacy .

Synthetic Applications

Synthesis:

The synthesis of this compound involves several key steps that emphasize the importance of reaction conditions to maximize yield. Typical synthetic routes include the use of morpholine derivatives and trifluoromethylation techniques, which are crucial for developing this compound efficiently .

Comparative Synthesis Table:

| Compound Name | Synthetic Methodology | Yield (%) |

|---|---|---|

| This compound | Morpholine with benzoyl chloride under controlled conditions | 85 |

| 4-Chloro-N-(2-morpholinoethyl)-benzamide | Reaction with p-chlorobenzoyl chloride | 75 |

| α,α,α-Trifluoro-N-(2-morpholinoethyl)-p-toluamide | Similar conditions with p-toluoyl chloride | 70 |

Interaction Studies

Binding Affinity:

Interaction studies utilizing techniques like surface plasmon resonance and fluorescence spectroscopy have been employed to characterize the binding affinity of this compound to various biological targets. Understanding these interactions is essential for elucidating the compound's mechanism of action and potential therapeutic effects .

Mechanism of Action

The mechanism of action of N-(3-Morpholinopropyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target and modulate its activity, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares N-(3-Morpholinopropyl)-2-(trifluoromethyl)benzamide with structurally related benzamide derivatives:

Key Findings:

Trifluoromethyl Substitution :

- The 2-CF₃ group in the target compound and Fluopyram enhances bioactivity by resisting metabolic degradation and increasing membrane permeability. Fluopyram’s additional pyridinyl-CF₃ group broadens its fungicidal spectrum .

- In contrast, Flutolanil uses a 2-CF₃ with an isopropoxy-phenyl side chain, optimizing antifungal activity against Rhizoctonia solani .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide features an N,O-bidentate directing group, enabling coordination to transition metals for C–H activation, a property absent in the target compound .

Applications: The target compound’s structure aligns with benzamides used in agrochemicals (e.g., Fluopyram, Flutolanil) rather than synthetic intermediates like N-[1-(3-Chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide, which is a monomer precursor .

Research Findings and Implications

- Synthetic Challenges: Unlike simpler analogs (e.g., ’s compound), the morpholinopropyl side chain may require multi-step synthesis, involving amide coupling with activated morpholine derivatives.

Biological Activity

N-(3-Morpholinopropyl)-2-(trifluoromethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the compound's biological activity, including its structure-activity relationships (SAR), pharmacological implications, and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine group and a trifluoromethyl substitution on a benzamide framework. The chemical formula is , with a molecular weight of approximately 292.28 g/mol. This unique combination of functional groups contributes to its distinct chemical reactivity and biological properties.

The compound acts primarily as a kinase inhibitor , targeting specific pathways involved in cell proliferation and survival. Kinase inhibitors are crucial in cancer therapy as they can interfere with the signaling pathways that promote tumor growth. The presence of the morpholine group enhances the compound's solubility and bioavailability, which are critical for its efficacy in biological systems.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The compound's IC50 values were reported to be in the micromolar range, indicating potent biological activity.

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 3.22 |

| HeLa | 4.33 |

| MCF-7 | 5.82 |

These values suggest that the compound is more effective than some established kinase inhibitors, such as Golvatinib, which has an IC50 of approximately 8.14 μM against similar cell lines .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the benzamide structure significantly influence biological activity. The introduction of electron-withdrawing groups like trifluoromethyl enhances the inhibitory effects by stabilizing the binding interactions with target kinases. Additionally, the morpholine moiety contributes to increased hydrophilicity, improving solubility and cellular uptake .

Pharmacological Implications

The pharmacological profile of this compound suggests it could be a candidate for further development as an anticancer agent. Its ability to inhibit critical kinases involved in tumor progression makes it a promising lead compound for therapeutic applications.

Case Studies

- Breast Cancer Metastasis : In a study focusing on breast cancer models, compounds similar to this compound were shown to inhibit Bcl-3 expression, which is associated with metastatic progression. This suggests that targeting similar pathways could yield significant therapeutic benefits .

- Lung Cancer Treatment : Another study highlighted the effectiveness of morpholine-containing compounds in inhibiting lung cancer cell growth through modulation of kinase activity, reinforcing the potential application of this compound in treating non-small cell lung cancer .

Q & A

Q. What are the recommended synthetic routes for preparing N-(3-Morpholinopropyl)-2-(trifluoromethyl)benzamide, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves coupling 2-(trifluoromethyl)benzoic acid derivatives with 3-morpholinopropylamine using carbodiimide-based coupling reagents (e.g., chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) in polar aprotic solvents like acetonitrile (MeCN) . Yield optimization may include:

- Precursor purity : Use high-purity 3,5-bis(trifluoromethyl)benzoic acid (>95% by HPLC) to minimize side reactions .

- Stoichiometry : Maintain a 1:1 molar ratio of acid to coupling reagent to avoid excess reagent degradation .

- Temperature control : Reactions performed at 0–25°C reduce undesired byproducts like N-acylureas .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Methodological Answer : Combine chromatographic and spectroscopic techniques:

- HPLC/LC-MS : Quantify purity (>98%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- NMR : Confirm morpholine ring integration (δ 2.4–3.5 ppm for CH₂ groups) and trifluoromethyl resonance (δ 120–125 ppm for ¹⁹F NMR) .

- Elemental analysis : Validate molecular formula (e.g., C₁₅H₁₈F₃N₂O₂) with ≤0.3% deviation .

Advanced Research Questions

Q. What experimental strategies can elucidate the biochemical targets of this compound in bacterial systems?

- Methodological Answer : Use a combination of:

- Enzyme inhibition assays : Screen against bacterial phosphopantetheinyl transferases (PPTases), which are critical for fatty acid synthesis. Measure IC₅₀ values using malachite green phosphate detection .

- Pull-down assays : Immobilize the compound on sepharose beads to capture interacting proteins from bacterial lysates, followed by LC-MS/MS identification .

- Gene knockout studies : Compare growth inhibition in wild-type vs. PPTase-deficient bacterial strains to confirm target specificity .

Q. How do structural modifications (e.g., substituent placement on the benzamide core) affect bioactivity against eukaryotic vs. prokaryotic targets?

- Methodological Answer : Design a SAR study focusing on:

- Trifluoromethyl positioning : Compare activity of 2-(trifluoromethyl) vs. 4-(trifluoromethyl) analogs. For example, 4-substituted derivatives show reduced COX-1 inhibition (IC₅₀ >10 μM) compared to 2-substituted variants (IC₅₀ 0.8 μM) .

- Morpholine ring substitution : Replace morpholine with piperidine or pyrrolidine to assess effects on lipophilicity (logP) and membrane permeability .

- Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to bacterial PPTases vs. human enzymes .

Q. What analytical techniques are suitable for identifying and quantifying metabolites of this compound in mammalian systems?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) and stable isotope labeling:

- In vitro metabolism : Incubate the compound with liver microsomes and NADPH, then analyze using UPLC-QTOF-MS (e.g., hydroxylated metabolites at m/z 352.0668) .

- In vivo studies : Administer ¹³C-labeled compound to rodents; track urinary metabolites via NMR and LC-HRMS .

- Data interpretation : Use software like MetaboLynx to map metabolic pathways (e.g., oxidative defluorination or morpholine ring cleavage) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported enzyme inhibition profiles of similar benzamide derivatives?

- Methodological Answer : Potential causes include:

- Assay variability : Standardize conditions (e.g., ATP concentration in kinase assays) across labs .

- Off-target effects : Use orthogonal assays (e.g., thermal shift assays vs. enzymatic activity assays) to confirm target engagement .

- Structural confirmation : Re-synthesize disputed compounds and validate purity (>99%) before retesting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.